molecular formula C24H28BrNO2 B8304314 Allyl-{6-[3-(4-bromo-phenyl)-benzofuran-6-yloxy]-hexyl-}-methyl-amin

Allyl-{6-[3-(4-bromo-phenyl)-benzofuran-6-yloxy]-hexyl-}-methyl-amin

Cat. No.: B8304314
M. Wt: 442.4 g/mol
InChI Key: JYNZIOFUHBJABQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl-{6-[3-(4-Bromo-Phenyl)-Benzofuran-6-Yloxy]-Hexyl-}-Methyl-Amin typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Allyl-{6-[3-(4-Bromo-Phenyl)-Benzofuran-6-Yloxy]-Hexyl-}-Methyl-Amin undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Allyl-{6-[3-(4-Bromo-Phenyl)-Benzofuran-6-Yloxy]-Hexyl-}-Methyl-Amin involves its interaction with specific molecular targets and pathways. One of the known targets is squalene-hopene cyclase, an enzyme involved in the biosynthesis of hopanoids. The compound inhibits the activity of this enzyme, leading to disruption of the biosynthetic pathway . Additionally, the compound may interact with other proteins and enzymes, modulating their activity and affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl-{6-[3-(4-Bromo-Phenyl)-Benzofuran-6-Yloxy]-Hexyl-}-Methyl-Amin is unique due to its specific structural features, including the presence of an allyl group, a brominated phenyl group, and a benzofuran moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H28BrNO2

Molecular Weight

442.4 g/mol

IUPAC Name

6-[[3-(4-bromophenyl)-1-benzofuran-6-yl]oxy]-N-methyl-N-prop-2-enylhexan-1-amine

InChI

InChI=1S/C24H28BrNO2/c1-3-14-26(2)15-6-4-5-7-16-27-21-12-13-22-23(18-28-24(22)17-21)19-8-10-20(25)11-9-19/h3,8-13,17-18H,1,4-7,14-16H2,2H3

InChI Key

JYNZIOFUHBJABQ-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCOC1=CC2=C(C=C1)C(=CO2)C3=CC=C(C=C3)Br)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Analogously to Example 18d, from 3-(4-bromo-phenyl)-benzofuran-6-ol and 1,6-dibromohexane via 6-(6-bromo-hexyloxy)-3-(4-bromo-phenyl)-benzofuran and by reaction with N-allyl-methyl-amine there is obtained allyl-[6-[3-(4-bromo-phenyl)-benzofuran-6-yloxy]-hexyl]-methyl-amine which is converted into the fumarate, MS: m/e 442 (M+H+, 1 Br).
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3-(4-bromo-phenyl)-benzofuran-6-ol
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6-(6-bromo-hexyloxy)-3-(4-bromo-phenyl)-benzofuran
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